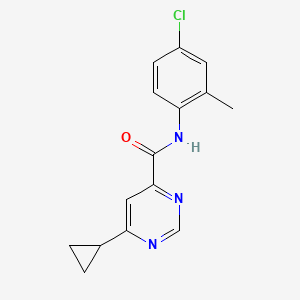

6-methoxy-N-((6-methoxypyridin-3-yl)methyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

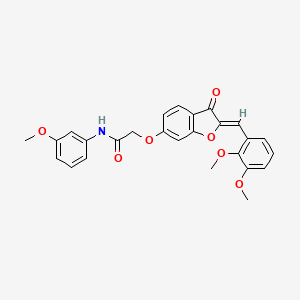

This compound is a pyrimidine derivative, which is a type of organic compound that is often used in pharmaceuticals and agrochemicals . The presence of methoxy groups and a pyridine ring could suggest potential biological activity, but without specific studies, it’s hard to predict.

Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring attached to a methoxypyridine group via a methylene bridge. The presence of multiple nitrogen atoms and oxygen atoms could allow for hydrogen bonding and other interactions .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific substituents present .Scientific Research Applications

Synthesis and Structural Characterization

A pivotal aspect of research involving 6-methoxy-N-((6-methoxypyridin-3-yl)methyl)pyrimidine-4-carboxamide is its synthesis and structural characterization. The compound's synthesis pathways are integral to understanding its reactivity and potential applications. For instance, the synthesis and characterization of monoamide isomers, closely related structures, have been extensively explored. These processes involve common spectroscopic techniques such as Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy, highlighting the compound's diverse synthetic adaptability and structural elucidation (M. Kadir et al., 2017).

Antiviral Activity

Research into the antiviral activity of pyrimidine analogs, including structures similar to 6-methoxy-N-((6-methoxypyridin-3-yl)methyl)pyrimidine-4-carboxamide, underscores the compound's potential in medicinal chemistry. Compounds exhibiting significant activity against human cytomegalovirus and herpes simplex virus highlight the therapeutic relevance of pyrimidine derivatives in addressing viral infections (N. Saxena et al., 1990).

Antifungal and Antibacterial Properties

Exploration into the antifungal and antibacterial properties of pyrimidine derivatives indicates a broad spectrum of potential applications in combating microbial infections. The synthesis of new pyrido[2,3-d]pyrimidines exhibiting significant antifungal activities against various strains suggests the utility of these compounds in developing new antimicrobial agents (F. Hanafy, 2011).

Metal Coordination and Self-Assembly

The compound's ability to engage in metal coordination and influence self-assembly processes is noteworthy. Studies on pyrimidine-hydrazone Cu(II) complexes demonstrate the compound's role in controlling self-assembly through terminal hydroxymethyl groups, shedding light on its potential in material science and nanotechnology (D. Hutchinson et al., 2010).

Corrosion Inhibition

Research into pyrimidine derivatives as organic inhibitors of mild steel corrosion in acidic media exemplifies the compound's applicability in industrial and engineering contexts. Electrochemical studies, along with SEM, EDX, and AFM analyses, affirm the efficacy of these compounds in corrosion protection, highlighting their potential as environmentally friendly corrosion inhibitors (M. Yadav et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVDVIREWPOEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2611748.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2611749.png)

![2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2611751.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2611753.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2611762.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611764.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2611765.png)